1-(3-Methylquinoxalin-2-YL)ethanone
Overview
Description
1-(3-Methylquinoxalin-2-YL)ethanone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
1-(3-Methylquinoxalin-2-yl)ethanone has been utilized in the synthesis of various quinoxaline derivatives. A comparative study demonstrated the use of both conventional heating and ultrasound-assisted methods for synthesizing chalcone-substituted quinoxalines starting from 1-(phenylquinoxalin-2-yl)ethanone and this compound. The ultrasonic irradiation method provided shorter reaction times and higher yields compared to conventional heating methods (Abdula et al., 2018).
Antioxidant Activity
A study on novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, explored their antioxidant activity. The study included an examination of CT-DNA binding and molecular docking studies, suggesting potential as antioxidant and anti-diabetic agents (Murugavel et al., 2017).
Antifungal and Antibacterial Activities
Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, were synthesized and evaluated for their antifungal and antibacterial activities. These compounds showed promising results against various bacterial and fungal strains, with notable activities observed for specific derivatives (Kumar & Vijayakumar, 2017).
Antituberculosis Activity
3-Heteroarylthioquinoline derivatives synthesized from 1-aryl-2-[(2-phenyl-2H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1-ethanone and similar compounds exhibited significant in vitro antituberculosis activity. Two compounds, in particular, demonstrated notable activity against Mycobacterium tuberculosis H37Rv, with minimal cytotoxic effects on mouse fibroblast cells (Chitra et al., 2011).
Spectroscopic Analysis
This compound has been studied for its vibrational and electronic properties using density functional theory (DFT). This research provided insights into the stability of the molecule, hyper conjugative interactions, and charge delocalization, which are significant for understanding the chemical behavior of the compound (Rao et al., 2018).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol . This method offers robust applications in the medicinal, pharmaceutical, and agriculture industry . The future of “1-(3-Methylquinoxalin-2-YL)ethanone” and similar compounds lies in further exploring these sustainable protocols .
Properties
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIXPWTFVBBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496722 | |
Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-64-9 | |
Record name | 2-Acetyl-3-methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22059-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines from 1-(3-Methylquinoxalin-2-yl)ethanone?
A1: The research by [] demonstrates that employing ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines offers significant advantages over conventional heating methods. Specifically, the study highlights a substantial reduction in reaction times, ranging from 30 to 90 minutes with ultrasound compared to 5 to 20 hours using conventional heating. Additionally, ultrasound irradiation leads to improved yields, reaching 65% to 88%, whereas conventional methods yield only 30% to 55%. This highlights the potential of ultrasound irradiation as a more efficient and higher-yielding approach for synthesizing these valuable compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.